molecular formula C8H10ClNO3 B1522467 5-Amino-2-methoxybenzoic acid hydrochloride CAS No. 857200-24-9

5-Amino-2-methoxybenzoic acid hydrochloride

Cat. No. B1522467
CAS RN: 857200-24-9
M. Wt: 203.62 g/mol
InChI Key: GCYAIWNHFZLICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 . It is often used in various scientific research applications .


Synthesis Analysis

The synthesis of 5-Amino-2-methoxybenzoic acid hydrochloride involves several steps. One method involves the use of palladium on activated carbon and hydrogen in methanol . Another method involves a two-step reaction with hydrogen chloride and sodium nitrite in water, followed by hydrogen chloride and tin (II) chloride in water .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methoxybenzoic acid hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The molecular weight is 203.6229 .


Chemical Reactions Analysis

5-Amino-2-methoxybenzoic acid hydrochloride is often used in the solution-phase peptide synthesis . It plays a key role in laboratory experiments to explore its mechanism of action .


Physical And Chemical Properties Analysis

5-Amino-2-methoxybenzoic acid hydrochloride is a crystalline powder that can range in color from white to yellow to pale orange . It has a melting point of 148-152°C . The compound is very soluble, with a solubility of 4.91 mg/ml .

Scientific Research Applications

Bioconjugation

5-Amino-2-methoxybenzoic acid hydrochloride: can be used in bioconjugation techniques. It can link biomolecules to other entities, such as fluorescent tags, drugs, or targeting moieties. This application is crucial in the development of diagnostic tools, targeted therapies, and imaging agents.

Each of these applications leverages the unique chemical properties of 5-Amino-2-methoxybenzoic acid hydrochloride , such as its reactivity and the ability to participate in various chemical transformations. The compound’s versatility makes it a valuable asset in multiple fields of scientific research .

Safety and Hazards

5-Amino-2-methoxybenzoic acid hydrochloride is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling this compound .

properties

IUPAC Name

5-amino-2-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYAIWNHFZLICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxybenzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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